Me-Tet-PEG5-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Me-Tet-PEG5-COOH is a compound that features five polyethylene glycol (PEG) units and a tetrazine group. It is primarily used as an antibody-drug conjugate (ADC) linker. The tetrazine group in this compound allows it to participate in an inverse electron demand Diels-Alder reaction (iEDDA) with compounds possessing trans-cyclooctene (TCO) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Me-Tet-PEG5-COOH involves the incorporation of five PEG units and a tetrazine group. The reaction typically proceeds under mild conditions to ensure the stability of the PEG units and the tetrazine group. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and reproducibility. The compound is typically stored at -20°C in powder form and at -80°C in solvent form .
Chemical Reactions Analysis
Types of Reactions: Me-Tet-PEG5-COOH primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with compounds possessing TCO groups. This reaction is highly specific and efficient, making it suitable for bioconjugation applications .
Common Reagents and Conditions:
Reagents: Compounds with TCO groups.
Conditions: Mild reaction conditions, typically at room temperature or slightly elevated temperatures to facilitate the iEDDA reaction
Major Products: The major product formed from the reaction of this compound with TCO-containing compounds is a stable conjugate, which is often used in the development of antibody-drug conjugates .
Scientific Research Applications
Me-Tet-PEG5-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in biological systems.
Medicine: Plays a crucial role in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Me-Tet-PEG5-COOH involves its tetrazine group, which undergoes an inverse electron demand Diels-Alder reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the precise and efficient conjugation of biomolecules. The molecular targets and pathways involved in this reaction are primarily related to the specific binding of the tetrazine group to the TCO group .
Comparison with Similar Compounds
Me-Tet-PEG4-COOH: Contains four PEG units and a tetrazine group.
Me-Tet-PEG6-COOH: Contains six PEG units and a tetrazine group.
Me-Tet-PEG3-COOH: Contains three PEG units and a tetrazine group
Comparison: Me-Tet-PEG5-COOH is unique due to its specific number of PEG units, which provides an optimal balance between solubility and reactivity. Compared to Me-Tet-PEG4-COOH and Me-Tet-PEG6-COOH, this compound offers enhanced stability and efficiency in bioconjugation reactions .
Properties
Molecular Formula |
C24H35N5O8 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H35N5O8/c1-19-26-28-24(29-27-19)21-4-2-20(3-5-21)18-25-22(30)6-8-33-10-12-35-14-16-37-17-15-36-13-11-34-9-7-23(31)32/h2-5H,6-18H2,1H3,(H,25,30)(H,31,32) |
InChI Key |
LUEGJYPWJFWBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.